molecular formula C19H19F3O3 B5134434 2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene

2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene

Cat. No.: B5134434
M. Wt: 352.3 g/mol
InChI Key: ZGHNRHCGHKALPJ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene involves multiple steps, typically starting with the preparation of the core benzene ring structureFor instance, the methoxy group can be introduced via methylation using methanol and a suitable catalyst . The prop-1-enyl group can be added through a Wittig reaction, while the trifluoromethylphenoxyethoxy group can be introduced via etherification .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is unique due to the presence of the trifluoromethylphenoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3O3/c1-3-5-14-8-9-17(18(12-14)23-2)25-11-10-24-16-7-4-6-15(13-16)19(20,21)22/h3-9,12-13H,10-11H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHNRHCGHKALPJ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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